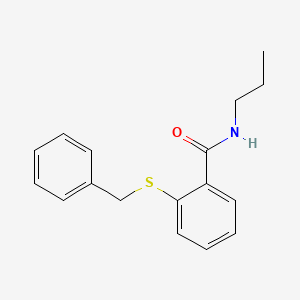

2-benzylsulfanyl-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-2-12-18-17(19)15-10-6-7-11-16(15)20-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXIMSJUAJPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Benzylsulfanyl N Propylbenzamide and Analogues

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 2-benzylsulfanyl-N-propylbenzamide typically rely on robust and well-understood chemical transformations. These routes often involve multiple steps, allowing for the purification of intermediates and ensuring the final product's integrity.

Conventional Amide Bond Formation Strategies

The cornerstone of synthesizing this compound is the formation of the amide bond between a carboxylic acid derivative and an amine. Conventional strategies for this transformation are widely employed due to their reliability and predictability.

One of the most common methods involves the activation of the carboxylic acid, 2-(benzylthio)benzoic acid. This activation can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an anhydride. The Schotten-Baumann reaction, for instance, utilizes an acyl chloride, which readily reacts with propylamine (B44156) in the presence of a base like pyridine (B92270) or a tertiary amine to yield the desired amide. fishersci.be

Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. fishersci.be The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields. fishersci.be

Another approach involves heating the carboxylic acid with the amine, often with a catalyst such as boric acid or under conditions that allow for the removal of water, thereby driving the reaction towards the amide product. researchgate.net

Table 1: Conventional Amide Bond Formation Conditions

| Activation Method | Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 0°C to Room Temp. | High |

| Coupling Agents | DCC, EDC, HATU | Dimethylformamide (DMF), DCM | 0°C to Room Temp. | Good to Excellent |

Sulfanyl (B85325) Group Introduction Techniques

The introduction of the benzylthio (-SCH₂Ph) group is a critical step in the synthesis. This is typically achieved through the S-alkylation of a thiol-containing precursor. The most logical starting material for this purpose is thiosalicylic acid (2-sulfanylbenzoic acid). nih.gov

The reaction involves the deprotonation of the thiol group of thiosalicylic acid with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a thiolate anion. This nucleophilic thiolate then undergoes a substitution reaction with benzyl (B1604629) chloride or benzyl bromide to form the desired 2-(benzylthio)benzoic acid intermediate. This reaction is a standard Williamson ether synthesis analogue for sulfur.

Multi-Step Synthesis Approaches and Intermediate Derivatization

A common multi-step synthesis for this compound would logically proceed through the following pathway:

S-Alkylation of Thiosalicylic Acid: Thiosalicylic acid is treated with a base (e.g., NaOH, K₂CO₃) in a suitable solvent like ethanol (B145695) or DMF, followed by the addition of benzyl chloride. This reaction yields the key intermediate, 2-(benzylthio)benzoic acid.

Amide Bond Formation: The resulting 2-(benzylthio)benzoic acid is then coupled with propylamine using one of the conventional amide bond formation strategies described in section 2.1.1. For example, the carboxylic acid can be converted to its acyl chloride using thionyl chloride and then reacted with propylamine.

An alternative route could involve first forming the amide and then introducing the sulfanyl group, though this is generally less common due to potential side reactions with the amide functionality.

Table 2: Representative Multi-Step Synthesis Pathway

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Thiosalicylic acid, Benzyl chloride | Sodium hydroxide | 2-(Benzylthio)benzoic acid |

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic methodologies have been developed. These approaches are highly relevant to the synthesis of this compound and its analogues.

Tandem One-Pot Reaction Protocols

A plausible tandem one-pot synthesis of this compound could be designed. For instance, a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, has been synthesized in a one-pot, three-component reaction under sonication. mdpi.com A similar strategy could be adapted, starting from a suitable precursor.

A hypothetical one-pot synthesis could involve the in-situ formation of 2-(benzylthio)benzoic acid from thiosalicylic acid and benzyl chloride, followed by the introduction of an activating agent and propylamine to form the final amide product.

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool that can significantly accelerate reaction rates and improve yields. The physical phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in the liquid, creates localized high temperatures and pressures, enhancing mass transfer and reaction kinetics. nih.gov

The application of ultrasound can be beneficial for both the S-alkylation and the amide formation steps in the synthesis of this compound. For example, the synthesis of various benzamide (B126) derivatives has been shown to be significantly faster under ultrasonic irradiation compared to conventional heating methods, with reaction times often reduced from hours to minutes. nih.govrsc.org In some cases, ultrasound can facilitate reactions at ambient temperature, further contributing to the sustainability of the process. rsc.orgorganic-chemistry.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Amide Synthesis

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 8-10 hours | High | Good | nih.gov |

Phase Transfer Catalysis in Benzamide Synthesis

The synthesis of this compound via the S-alkylation of a 2-mercaptobenzamide precursor with benzyl chloride can be significantly enhanced using phase-transfer catalysis (PTC). This methodology is a powerful tool for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org

In this specific synthesis, the precursor, 2-mercapto-N-propylbenzamide, is deprotonated by an inorganic base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution to form the water-soluble thiolate anion. The alkylating agent, benzyl chloride, is soluble in a water-immiscible organic solvent (e.g., dichloromethane or toluene). Due to their separation in two phases, the reaction is negligibly slow.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, is introduced to overcome this phase boundary. wikipedia.org The lipophilic cation of the catalyst pairs with the thiolate anion, extracting it from the aqueous phase into the organic phase. This catalyst-anion ion pair is soluble in the organic medium, allowing the now-activated nucleophile to react readily with the benzyl chloride. mdpi.com

The general mechanism for the PTC-mediated synthesis is as follows:

Deprotonation of the thiol in the aqueous phase: R-SH(aq) + NaOH(aq) → R-S⁻Na⁺(aq) + H₂O(l)

Anion exchange with the catalyst: R-S⁻Na⁺(aq) + Q⁺X⁻(org) ⇌ R-S⁻Q⁺(org) + NaX(aq)

S-alkylation in the organic phase: R-S⁻Q⁺(org) + Ph-CH₂-Cl(org) → R-S-CH₂-Ph(org) + Q⁺Cl⁻(org)

The catalyst cation (Q⁺) is then regenerated at the interface, making the process catalytic. This technique avoids the need for anhydrous solvents or strong, hazardous bases like sodium hydride, and often leads to higher yields and faster reaction times. mdpi.com A kinetic study on the S-alkylation of the related compound 2-mercaptobenzimidazole (B194830) demonstrated a significant rate enhancement with the addition of TBAB. researchgate.net

Table 1: Common Phase-Transfer Catalysts and Conditions for S-Alkylation

| Catalyst | Catalyst Type | Typical Solvent System | Base |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Dichloromethane / Water | KOH / NaOH |

| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | Toluene (B28343) / Water | KOH / NaOH |

| Hexadecyltributylphosphonium bromide | Quaternary Phosphonium Salt | Chlorobenzene / Water | K₂CO₃ |

| 18-Crown-6 | Crown Ether | Acetonitrile (B52724) / Water | K₂CO₃ |

Green Chemistry Principles in Synthesis Design

Designing the synthesis of this compound can be guided by the principles of green chemistry to minimize environmental impact and enhance safety. The S-alkylation of thiols is a reaction that readily lends itself to greener approaches.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents: Traditional S-alkylation might use polar aprotic solvents like DMF or DMSO. A greener approach involves using water as the reaction medium, especially in conjunction with phase-transfer catalysis. nih.gov Water is non-toxic, non-flammable, and inexpensive. Ethanol is another greener alternative.

Catalysis: The use of a catalyst, such as a phase-transfer catalyst, is inherently a green principle as it reduces the energy requirements of the reaction and can lead to higher selectivity and yield, thus generating less waste. mdpi.com

Atom Economy: The reaction is an S-alkylation, which is a substitution reaction. The theoretical atom economy is high, with the only stoichiometric byproduct being the salt of the leaving group (e.g., NaCl). Optimizing reaction conditions to maximize yield ensures that the practical atom economy approaches the theoretical maximum.

Use of Benign Reagents: Employing mild inorganic bases like potassium carbonate or sodium hydroxide in aqueous solutions is preferable to using pyrophoric or highly reactive bases such as metal hydrides. nih.gov

Energy Efficiency: PTC-mediated reactions and reactions in water can often be performed at room temperature or with gentle heating, reducing the energy consumption compared to methods requiring reflux in high-boiling organic solvents. nih.gov

An example protocol for a green synthesis of a thioether involves stirring the corresponding thiol and benzyl chloride with a base like triethylamine (B128534) or potassium carbonate in water at room temperature. nih.gov This approach eliminates the need for volatile organic solvents and harsh conditions, aligning with green chemistry goals.

Mechanistic Investigations of Formation Reactions

The formation of this compound from 2-mercapto-N-propylbenzamide and benzyl chloride is a classic example of a nucleophilic substitution reaction. Mechanistic studies focus on the kinetics, reaction pathway, and intermediates involved.

Analysis of Reaction Kinetics and Rate-Determining Steps

Rate = k[R-S⁻][Ph-CH₂-Cl]

Where:

k is the second-order rate constant.

[R-S⁻] is the concentration of the 2-(N-propylcarbamoyl)benzenethiolate anion.

[Ph-CH₂-Cl] is the concentration of benzyl chloride.

Kinetic studies on the analogous benzylation of adenine (B156593) with benzyl chloride confirm a second-order reaction. nih.gov In PTC systems, the observed kinetics can sometimes appear as pseudo-first-order if the concentration of one reactant (e.g., the base in the aqueous phase) is held in large excess and constant. researchgate.net The rate-determining step is the single, concerted bimolecular collision between the thiolate nucleophile and the benzyl chloride electrophile, leading to the transition state. The energy of activation for the benzylation of adenine was found to be approximately 87 kJ/mol, and a similar value would be expected for this S-alkylation. nih.gov

Table 2: Representative Kinetic Data for an Analogous SN2 S-Alkylation Reaction

| Experiment | Initial [Thiolate] (M) | Initial [Benzyl Chloride] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

| 4 | 0.20 | 0.20 | 4.8 x 10⁻⁴ |

Elucidation of Nucleophilic Displacement Pathways (e.g., SN2 mechanisms)

The formation of the sulfur-carbon bond occurs through a classic SN2 pathway. The key features of this mechanism are:

Nucleophile: The sulfur atom of the thiolate anion is a potent, soft nucleophile. Its high polarizability and the negative charge make it highly reactive toward suitable electrophiles.

Electrophile: Benzyl chloride is an excellent substrate for SN2 reactions. The carbon atom attached to the chlorine is electrophilic, and the benzylic position is activated. Primary benzylic halides readily undergo SN2 reactions.

Mechanism: The reaction proceeds via a single, concerted step. The thiolate nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled.

Transition State: The reaction passes through a high-energy transition state where the sulfur atom is partially bonded to the carbon, and the chlorine atom is also partially bonded. The central carbon atom is transiently pentacoordinate with a trigonal bipyramidal geometry. The presence of the phenyl ring in the benzyl group helps to stabilize this transition state through delocalization of electron density via its π-system, which explains why benzylic halides are particularly reactive in SN2 reactions.

This pathway results in the formation of the this compound product with a new carbon-sulfur bond.

Intermediates Identification and Characterization

In the context of the SN2 reaction mechanism for the formation of this compound, the term "intermediate" primarily refers to the reactive species generated in situ and the transition state.

Thiolate Anion: The first and most crucial reactive intermediate is the 2-(N-propylcarbamoyl)benzenethiolate anion . It is formed by the deprotonation of the acidic thiol group of 2-mercapto-N-propylbenzamide by a base. This anion is a distinct chemical species that exists in the reaction mixture before reacting with the electrophile. Its formation can be confirmed by observing the disappearance of the S-H peak in spectroscopic analysis (e.g., IR or ¹H NMR) upon addition of a base.

SN2 Transition State: The second key species is the SN2 transition state . This is not a stable intermediate that can be isolated but is the apex of the energy profile for the reaction coordinate. It is a fleeting arrangement of atoms where the C-S bond is partially formed and the C-Cl bond is partially broken. Its structure, [Ph-CH₂---S(R)---Cl]⁻, has a trigonal bipyramidal geometry around the central carbon. The existence and structure of such transition states are primarily characterized through computational chemistry and by analyzing the stereochemical and kinetic outcomes of the reaction.

In PTC-mediated reactions, the ion pair formed between the phase-transfer catalyst cation (Q⁺) and the thiolate anion (R-S⁻) can also be considered a key intermediate species responsible for transporting the nucleophile into the organic phase.

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide a wealth of information regarding the molecular framework and electronic nature of a compound. By subjecting 2-benzylsulfanyl-N-propylbenzamide to various forms of electromagnetic radiation, detailed insights into its atomic connectivity and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of This compound , specific chemical shifts and coupling patterns would be expected. The protons of the propyl group would exhibit characteristic signals, with the N-CH₂ protons appearing as a triplet, the central CH₂ as a sextet, and the terminal CH₃ as a triplet. The benzylic CH₂ protons would likely appear as a singlet, while the aromatic protons on both the benzamide (B126) and benzyl (B1604629) rings would resonate in the downfield region, with their multiplicity depending on the substitution pattern and coupling with adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. Distinct signals would be anticipated for the carbonyl carbon of the amide, the aliphatic carbons of the propyl group, the benzylic carbon, and the aromatic carbons of both phenyl rings. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Amide N-H | ~8.0-8.5 (broad singlet) | - |

| Aromatic C-H | ~7.0-8.0 (multiplets) | ~120-140 |

| Benzyl CH₂ | ~4.0-4.5 (singlet) | ~35-45 |

| Propyl N-CH₂ | ~3.2-3.6 (triplet) | ~40-50 |

| Propyl CH₂ | ~1.5-1.8 (sextet) | ~20-30 |

| Propyl CH₃ | ~0.8-1.1 (triplet) | ~10-15 |

| Amide C=O | - | ~165-175 |

| Aromatic C | - | ~120-140 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For This compound , the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp band around 3300 cm⁻¹. The C-N stretching of the amide would also be observable. Furthermore, characteristic absorptions for the C-H bonds of the aromatic and aliphatic portions of the molecule, as well as the C-S stretching vibration, would be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzoyl and benzyl chromophores in This compound would give rise to characteristic absorption bands in the UV region. The π → π* transitions of the aromatic rings would be expected to produce strong absorptions, and the n → π* transition of the carbonyl group would result in a weaker absorption at a longer wavelength. The position and intensity of these absorption maxima (λmax) can offer insights into the extent of conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (LCMS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecular ion peak ([M]⁺ or [M+H]⁺) for This compound would confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the elemental composition. Analysis of the fragmentation pattern can reveal the loss of specific fragments, such as the propyl group, the benzyl group, or carbon monoxide, providing further structural confirmation.

Crystallographic Analysis and Solid-State Structural Investigations

While spectroscopic methods provide information about the connectivity and electronic nature of a molecule, crystallographic techniques offer a definitive view of its three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. By growing a suitable single crystal of This compound and analyzing the diffraction pattern of X-rays passing through it, a detailed three-dimensional model of the molecule can be constructed. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation. Furthermore, SCXRD provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound.

Molecular Conformation and Rotational Isomerism

The single-crystal X-ray structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be analyzed would include:

Rotational Isomerism (Rotamers): The molecule possesses several rotatable single bonds (e.g., C-S, S-CH₂, C-N). While the crystal structure captures a single conformation, computational studies or solution-state NMR experiments could provide insight into the potential for different rotational isomers and their relative energies. The planarity of the amide bond and the orientation of the substituents would be of particular interest.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule.

No published studies were found that specifically apply Density Functional Theory (DFT) to optimize the geometry and analyze the electronic structure of 2-benzylsulfanyl-N-propylbenzamide. This type of analysis would typically involve using a functional, such as B3LYP, and a basis set to determine the most stable three-dimensional arrangement of the atoms and to map the electron density distribution.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. These parameters are critical for predicting a molecule's chemical reactivity and kinetic stability.

An Electrostatic Potential Surface (ESP) map for this compound has not been reported in the literature. An ESP analysis would identify the electron-rich and electron-poor regions of the molecule, which is essential for understanding and predicting intermolecular interactions.

Specific calculations of thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, for this compound are not documented. These values are important for predicting the spontaneity of reactions involving the compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics simulations offer a window into the dynamic nature of molecules over time.

There are no published molecular dynamics simulations detailing the dynamic behavior or conformational ensembles of this compound. Such simulations would provide valuable information on how the molecule flexes and changes shape, which can influence its interactions with biological targets or other molecules.

Analysis of Intramolecular Hydrogen Bonding and Rotational Orientations

The three-dimensional conformation of this compound is critical to its function and is dictated by internal structural factors such as intramolecular hydrogen bonds and the rotational freedom of its constituent parts.

An intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the oxygen atom of the carbonyl group (C=O), or possibly involving the sulfur atom of the benzylsulfanyl group. The presence and strength of such bonds significantly influence the molecule's conformational stability. Analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would calculate bond lengths, angles, and energies to confirm the existence of these interactions. For instance, studies on similar amide-containing molecules often reveal N-H···O hydrogen bonds that stabilize the structure.

Principles of Ligand-Target Interaction Modeling

Understanding how this compound interacts with a biological target, such as a protein receptor or enzyme, is fundamental to elucidating its mechanism of action. Ligand-target interaction modeling provides insights into this process.

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it binds to a target protein. The process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the binding site of the protein, and second, using a scoring function to estimate the binding affinity for each conformation.

For this compound, this simulation would place the molecule into the active site of a target receptor. The algorithm would then explore various rotational and translational degrees of freedom to find the pose with the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The result is a predicted 3D model of the ligand-target complex, which is crucial for understanding the structural basis of its activity.

Once a binding mode is predicted, a detailed analysis of the interaction potentials and the characteristics of the binding site is performed. This involves identifying the specific amino acid residues in the target protein that interact with the ligand. For this compound, key interactions might include:

Hydrogen Bonds: The amide group (N-H and C=O) is a prime candidate for forming hydrogen bonds with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The two phenyl rings are nonpolar and would likely engage in favorable hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings could stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Sulfur Interactions: The sulfur atom could participate in specific interactions with the protein.

Computational tools can map these interaction potentials, often visualizing them as fields or surfaces to highlight regions of favorable energetic contact. Analysis of the binding site's shape, size, and electrostatic properties helps to explain why the ligand binds with a particular affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

A QSAR model is a mathematical equation that correlates the biological activity of compounds with their physicochemical properties, known as descriptors. To develop a QSAR model for a series of benzamide (B126) derivatives including this compound, researchers would first synthesize and test a range of analogues. Then, various descriptors for each molecule would be calculated.

Common physicochemical descriptors include:

Lipophilicity (logP): This measures a compound's affinity for a fatty or nonpolar environment versus an aqueous one and is crucial for membrane permeability and binding to hydrophobic pockets.

Molecular Size and Volume: Descriptors like molecular weight and molar volume relate to how well the molecule fits into a receptor's binding site.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.

Using statistical methods like multiple linear regression, a QSAR equation is derived that can predict the activity of new, unsynthesized compounds.

| Topological | Wiener Index | A descriptor of molecular branching. |

The activity of this compound is directly influenced by its electronic and steric properties.

Electronic Effects: These relate to how the distribution of electrons in the molecule affects its interactions. For example, substituting the phenyl rings with electron-withdrawing or electron-donating groups would alter the molecule's electrostatic potential and its ability to form hydrogen bonds or other polar interactions. These effects are often quantified by descriptors such as Hammett constants (σ) or calculated atomic charges.

Steric Effects: These pertain to the size and shape of the molecule and its substituents. The bulk of the N-propyl and benzylsulfanyl groups will determine how the molecule can orient itself within a confined binding site. Modifying the size of these groups could lead to a better or worse fit, potentially enhancing or diminishing biological activity due to steric hindrance or improved van der Waals contacts.

QSAR models can explicitly include terms for electronic and steric descriptors to quantify their relative importance, providing a deeper understanding of the structure-function relationship and guiding rational drug design.

Pharmacophore Hypothesis Generation and Validation

Extensive searches of scientific literature and chemical databases have revealed no specific studies on the pharmacophore hypothesis generation and validation for the compound This compound . While the principles of computational chemistry and molecular modeling, including pharmacophore analysis, are widely applied in drug discovery and development, it appears that this particular compound has not been the subject of such published research.

Pharmacophore modeling is a crucial step in modern drug design. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups.

A typical workflow for pharmacophore hypothesis generation and validation, which could theoretically be applied to This compound , would involve the following steps:

Dataset Selection: A set of molecules with known biological activity for a specific target would be compiled. This would ideally include a series of compounds structurally related to This compound .

Conformational Analysis: The three-dimensional structures of these molecules would be generated and their conformational flexibility explored to identify low-energy, biologically relevant shapes.

Feature Identification and Mapping: Common pharmacophoric features among the active molecules would be identified and mapped.

Hypothesis Generation: Based on the alignment of these features, one or more pharmacophore hypotheses would be generated. Each hypothesis represents a different possible arrangement of essential interaction points.

Validation: The generated hypotheses would be validated to assess their ability to distinguish between active and inactive compounds. This is often done using a "test set" of molecules that were not used in the hypothesis generation. A statistically robust model would be expected to have a high predictive accuracy.

3D-QSAR (Quantitative Structure-Activity Relationship): The best pharmacophore model could then be used to build a 3D-QSAR model. This would provide a quantitative correlation between the three-dimensional properties of the molecules and their biological activities, offering further insights into the structure-activity relationship.

Without any published research on This compound , it is not possible to present any data tables or detailed research findings related to its pharmacophore modeling. The scientific community has not yet directed its focus to this specific area for this compound.

Chemical Reactivity and Derivatization Strategies

Chemical Transformations and Reaction Scope

The reactivity of 2-benzylsulfanyl-N-propylbenzamide is governed by the interplay of its three key components: the aromatic ring of the benzamide (B126), the amide functionality itself, and the sulfur-containing side chain. Each of these sites offers opportunities for specific chemical transformations.

Reactivity of the Benzamide Moiety

The benzamide moiety is a robust functional group, but it can undergo a range of reactions under specific conditions. The N-propylbenzamide structure is known to participate in several key transformations, including electrophilic aromatic substitution and reactions at the amide bond. nih.govnih.gov The presence of the benzylsulfanyl group at the ortho position will influence the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur on the benzamide's phenyl ring. nih.govmasterorganicchemistry.com The amide group is a deactivating, ortho-, para-director, while the sulfanyl (B85325) group is an activating, ortho-, para-director. Their combined influence will likely direct incoming electrophiles to the positions para to each group, although steric hindrance from the adjacent substituents may play a significant role.

The amide bond itself, while generally stable, can be cleaved under forcing acidic or basic conditions, as detailed in the hydrolysis section below.

Reactions Involving the Sulfanyl Group

The benzyl (B1604629) thioether (sulfanyl) group is another reactive center in the molecule. The sulfur atom is susceptible to oxidation, and the benzylic C-S bond can be cleaved under various conditions. researchgate.netacs.org

Oxidation of the thioether can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com These transformations can significantly alter the electronic properties and steric profile of the molecule.

Cleavage of the C-S bond can be achieved through reductive methods, for example, using dissolving metal reductions or catalytic hydrogenolysis, which would yield toluene (B28343) and the corresponding 2-mercapto-N-propylbenzamide. organic-chemistry.orgthieme-connect.comyoutube.com Oxidative cleavage is also a possibility under certain conditions. acs.org

Hydrolysis and Other Degradation Pathways

Amides are known to undergo hydrolysis to their constituent carboxylic acid and amine components under either acidic or basic conditions, although they are generally resistant to neutral water. rsc.orgresearchgate.netlibretexts.orgchemguide.co.uk For this compound, acidic hydrolysis would be expected to yield 2-benzylsulfanylbenzoic acid and propylamine (B44156) hydrochloride. libretexts.orgpearson.com Conversely, basic hydrolysis would produce the salt of 2-benzylsulfanylbenzoic acid and free propylamine. libretexts.org The rate of hydrolysis can be influenced by the steric hindrance and electronic effects of the ortho-benzylsulfanyl group. rsc.orgresearchgate.net

Table 1: Predicted Hydrolysis and Degradation Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Products |

| Acidic Hydrolysis | Aqueous HCl, heat | 2-benzylsulfanylbenzoic acid, Propylamine hydrochloride |

| Basic Hydrolysis | Aqueous NaOH, heat | Sodium 2-benzylsulfanylbenzoate, Propylamine |

| Reductive Cleavage | H₂, Pd/C | Toluene, 2-mercapto-N-propylbenzamide |

| Oxidation | m-CPBA (1 eq.) | 2-(benzylsulfinyl)-N-propylbenzamide |

| Oxidation | m-CPBA (>2 eq.) | 2-(benzylsulfonyl)-N-propylbenzamide |

Functional Group Modifications and Analog Synthesis

The structure of this compound offers several avenues for modification to generate a library of analogs for various research purposes, such as structure-activity relationship (SAR) studies.

Modification of the N-Propyl Chain

The N-propyl group can be a site for functionalization, although direct modification of this alkyl chain can be challenging. nih.govresearchgate.net More commonly, analogs with different N-alkyl substituents would be synthesized by starting with the appropriately substituted amine in the initial amide synthesis. However, radical-based reactions could potentially introduce functionality, such as halogens, at the less activated positions of the propyl chain.

Derivatization of the Benzylsulfanyl Moieties

The two aromatic rings of the benzylsulfanyl group and the benzylic position are prime targets for derivatization. mdpi.comarkat-usa.org

Electrophilic aromatic substitution on the benzyl ring of the thioether is possible, leading to a variety of substituted analogs. nih.gov The sulfanyl group will direct incoming electrophiles to the ortho and para positions of this ring.

The benzylic protons are activated due to their position next to both the sulfur atom and the aromatic ring, making them susceptible to deprotonation and subsequent reaction with electrophiles. chemistrysteps.com This allows for the introduction of various substituents at the benzylic carbon.

Table 2: Predicted Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Product |

| Nitration of Benzyl Ring | HNO₃, H₂SO₄ | 2-((4-nitrobenzyl)sulfanyl)-N-propylbenzamide |

| Bromination of Benzyl Ring | Br₂, FeBr₃ | 2-((4-bromobenzyl)sulfanyl)-N-propylbenzamide |

| Benzylic Alkylation | 1. n-BuLi 2. R-X | 2-(1-phenyl-1-(alkyl)methylsulfanyl)-N-propylbenzamide |

| Aromatic Nitration (Benzamide Ring) | HNO₃, H₂SO₄ | 2-(benzylsulfanyl)-5-nitro-N-propylbenzamide |

Research on this compound Remains Limited

Detailed chemical analysis, including reactivity and strategies for creating derivatives of the compound this compound, is not extensively available in publicly accessible scientific literature. While research exists on structurally similar compounds, specific data on the introduction of heterocyclic systems and the design principles for generating structural analogs of this particular molecule are scarce.

General methodologies for the derivatization of benzamides and the introduction of heterocyclic moieties are well-established in medicinal chemistry. These strategies often involve the modification of the benzamide core or the N-alkyl substituent to explore structure-activity relationships for various biological targets. However, the application of these techniques specifically to this compound has not been a focus of published research.

Similarly, the design principles for creating structural diversity in related chemical scaffolds are known. These often involve techniques like scaffold hopping, isosteric replacement, and functional group modification to generate novel analogs with potentially improved properties. The absence of dedicated studies on this compound means that a detailed discussion of analog generation for this specific compound cannot be provided at this time.

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Metal Ion Coordination Tendencies

The design of a ligand is a critical first step in the development of new metal complexes with desired properties. The structure of 2-benzylsulfanyl-N-propylbenzamide, featuring both a benzamide (B126) and a benzylsulfide moiety, presents interesting possibilities for metal ion coordination.

The this compound framework possesses two potential coordination sites for a metal ion: the oxygen and nitrogen atoms of the amide group, and the sulfur atom of the benzylsulfanyl group. The ability of this framework to act as a chelating ligand, binding to a metal center through multiple donor atoms, is a key aspect of its coordination chemistry.

The amide group itself can coordinate to a metal ion in several ways. Most commonly, coordination occurs through the carbonyl oxygen atom, which acts as a neutral donor. nih.govarkat-usa.org However, under certain conditions, particularly with late transition metals or in a deprotonated state, the amide nitrogen can also act as a donor atom. researchgate.netresearchgate.net The N-propyl substituent on the amide nitrogen can influence the steric and electronic properties of the ligand, potentially favoring one coordination mode over another.

The benzylsulfanyl group introduces a soft thioether sulfur donor. Thioether ligands are known to coordinate to a wide range of transition metals and are particularly effective in stabilizing metal centers. ontosight.aiwikipedia.org The sulfur atom in a thioether is a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, and thus prefers to bind to soft metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). The presence of the benzyl (B1604629) group can also influence the ligand's properties through steric effects and potential π-interactions.

The combination of the harder amide oxygen/nitrogen donors and the softer thioether sulfur donor makes this compound a potentially versatile hemilabile ligand. A hemilabile ligand is one that can coordinate to a metal center through two or more donor atoms, but one of the donor-metal bonds is weaker and can be reversibly broken. This property can be highly advantageous in catalysis, as the labile donor can dissociate to create a vacant coordination site for substrate binding. researchgate.net

The synthesis of metal-organic complexes with this compound as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions would be crucial in determining the structure and properties of the resulting complex.

A general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724). nih.govyoutube.com A solution of the metal salt, for example, a chloride, nitrate, or acetate (B1210297) salt of a transition metal like copper(II), nickel(II), or zinc(II), would then be added to the ligand solution. nih.govnih.gov The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. jocpr.com The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent. The solid complex would then be isolated by filtration, washed, and dried.

The stoichiometry of the reaction, the nature of the counter-ion on the metal salt, and the pH of the reaction medium can all influence the final product. For instance, in some cases, the amide proton may be lost upon coordination, leading to an anionic amidato ligand. researchgate.net

Structural Characterization of Coordination Complexes

The characterization of any newly synthesized metal complex is essential to determine its structure and bonding. A combination of analytical and spectroscopic techniques would be employed to elucidate the coordination environment around the metal center in complexes of this compound.

For instance, X-ray analysis could confirm whether the this compound ligand acts as a bidentate chelating ligand, forming a stable ring with the metal center, or as a monodentate or bridging ligand. The bond lengths would provide insight into the strength of the metal-ligand interactions. For example, a shorter metal-oxygen or metal-sulfur bond would indicate a stronger interaction.

In the absence of single crystals suitable for X-ray diffraction, or to complement the solid-state structural data with information about the complex in solution, various spectroscopic techniques are invaluable.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion can be observed using IR spectroscopy. A shift in the C=O stretching frequency of the amide group to a lower wavenumber is typically indicative of coordination through the carbonyl oxygen. arkat-usa.org Conversely, changes in the N-H stretching and bending vibrations can suggest coordination involving the amide nitrogen. researchgate.netresearchgate.net The appearance of new bands in the far-IR region can be attributed to metal-ligand stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Chemical shift changes of the protons and carbons near the potential donor atoms upon complexation can confirm the binding sites. For diamagnetic complexes, the changes in the chemical shifts of the N-H proton and the protons of the methylene (B1212753) group adjacent to the sulfur atom would be particularly informative. nih.gov

UV-Visible Spectroscopy: The electronic spectrum of a transition metal complex can provide information about the coordination geometry and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the existing ligand-based transitions upon complexation can be observed. For transition metal complexes, d-d transitions can often be identified, the energies of which are dependent on the ligand field strength and the coordination geometry. mdpi.com

Catalytic Applications of Related Metal Complexes

While specific catalytic applications of this compound complexes have not been reported, the catalytic activity of related metal complexes containing benzamide and thioether functionalities suggests potential areas of application.

Transition metal complexes with thioether-containing ligands have been explored as catalysts in a variety of organic transformations. ontosight.aibohrium.com The sulfur donor can stabilize the metal center and modulate its electronic properties, which is crucial for catalytic activity. bohrium.com For example, palladium complexes with thioether ligands have been used in cross-coupling reactions. researchgate.net

Metal complexes with amide-containing ligands have also shown catalytic activity. For instance, some ruthenium complexes with benzamide ligands have been found to be effective catalysts for the oxidation of alcohols. researchgate.net Copper complexes with N-donor ligands are also widely studied for their catalytic activity in various oxidation and coupling reactions. researchgate.netmdpi.comrsc.org

The combination of a thioether and an amide group in this compound could lead to metal complexes with unique catalytic properties, potentially arising from the hemilabile nature of the ligand or cooperative effects between the metal center and the ligand. nih.govrsc.org Such complexes could be investigated as catalysts in reactions such as C-H activation, cross-coupling reactions, and oxidation catalysis. acs.orgacs.org

Advanced Analytical Methodologies for Research

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are central to the analytical workflow of 2-benzylsulfanyl-N-propylbenzamide, providing powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound and for its quantitative determination in various matrices. A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound would consist of a C18 or C8 stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small percentage of an acid like formic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzamide (B126) and benzylsulfanyl moieties contain chromophores that absorb in the UV region (typically around 254 nm).

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is then used to determine its concentration in an unknown sample. The method's validation would include assessments of linearity, precision, accuracy, and sensitivity, with limits of detection (LOD) and quantification (LOQ) established to ensure reliability. researchgate.net

Table 1: Illustrative HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

This table presents a hypothetical but scientifically plausible set of HPLC conditions.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. mdpi.comnih.gov It allows chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.

For this compound, silica (B1680970) gel plates (Silica Gel 60 F254) are a suitable stationary phase due to the moderate polarity of the molecule. acs.orgrsc.org A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly used as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the TLC plate is visualized. Given the aromatic nature of this compound, it can be readily visualized under UV light at 254 nm, where it will appear as a dark spot against a fluorescent background. rsc.org For enhanced visualization, especially for trace amounts or for compounds that are not strongly UV-active, specific staining reagents can be used. A potassium permanganate (B83412) stain can be effective as it reacts with the oxidizable sulfur atom and the aromatic rings. phenomenex.com

Table 2: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| Expected Rf Value | ~0.4 |

This table outlines a typical TLC system; the Rf value is an estimated example.

Sample Preparation and Purification Techniques (e.g., Flash Chromatography)

Following synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, reagents, and byproducts. Flash chromatography is the most common and efficient method for this purpose on a laboratory scale. acs.orgphenomenex.com

The principle of flash chromatography is similar to that of TLC but is performed on a larger scale using a glass column packed with silica gel. The crude product is first dissolved in a minimal amount of a suitable solvent and then loaded onto the top of the silica gel column. A solvent system, often similar to or slightly less polar than the one used for TLC analysis (e.g., a gradient of ethyl acetate in hexane), is then passed through the column under positive pressure (using compressed air or nitrogen). rochester.edu This forces the solvent through the column more quickly than gravity alone, hence the term "flash."

The different components of the mixture travel down the column at different rates based on their affinity for the silica gel. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis of the fractions) are combined and the solvent is removed by evaporation to yield the purified this compound.

Impurity Profiling and Identification in Synthetic Batches

The identification and characterization of impurities in synthetic batches of this compound are critical for ensuring its quality and for understanding the synthetic process. researchgate.netcreative-biolabs.com Impurities can arise from starting materials, intermediates, byproducts, or degradation products.

A plausible synthetic route to this compound involves the acylation of propylamine (B44156) with 2-benzylsulfanylbenzoyl chloride. This latter intermediate can be prepared from 2-chlorobenzoic acid and benzyl (B1604629) mercaptan. Based on this synthetic pathway, a profile of potential impurities can be postulated.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

|---|---|

| 2-Benzylsulfanylbenzoic acid | Unreacted starting material from the acid chloride formation step. |

| Propylamine | Excess or unreacted starting material from the amidation step. |

| 2-Chlorobenzoic acid | Unreacted starting material from the initial substitution reaction. |

| Benzyl mercaptan | Unreacted starting material. nih.gov |

| Dibenzyl disulfide | Oxidation of benzyl mercaptan, a common side reaction. nih.gov |

| N,N-Dipropyl-2-benzylsulfanylbenzamide | Reaction of the acid chloride with two equivalents of propylamine. |

| Benzyl chloride | Potential impurity in the benzyl mercaptan starting material or formed during side reactions. google.com |

The identification and quantification of these potential impurities are typically achieved using a combination of HPLC and Mass Spectrometry (LC-MS). nih.govnih.gov This powerful hyphenated technique allows for the separation of the impurities by HPLC and their subsequent identification based on their mass-to-charge ratio. For unequivocal structure elucidation of unknown impurities, isolation by preparative HPLC followed by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, is often necessary. creative-biolabs.com

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound?

- Resolution :

- Re-optimize computational models using higher-level basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X).

- Re-examine experimental conditions (e.g., solvent effects, crystal packing forces) that may distort comparisons.

- Publish raw data and workflows to enable reproducibility audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.